molecular formula C7H10N2O2S B13074545 (2S)-2-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid

(2S)-2-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid

Cat. No.: B13074545
M. Wt: 186.23 g/mol
InChI Key: DPBKCUFXXYAEPU-YFKPBYRVSA-N
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Description

(2S)-2-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid is a compound that belongs to the class of amino acids It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are typically mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solid-liquid separation, calcination, and the use of specific catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding sulfoxides or sulfones, while reduction may yield thiazolidines .

Scientific Research Applications

(2S)-2-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential role in biological systems and its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-3-(5-methyl-1,3-oxazol-2-yl)propanoic acid: Similar structure but with an oxygen atom instead of sulfur.

    (2S)-2-Amino-3-(5-methyl-1,3-imidazol-2-yl)propanoic acid: Similar structure but with an additional nitrogen atom.

Uniqueness

(2S)-2-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

(2S)-2-amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid

InChI

InChI=1S/C7H10N2O2S/c1-4-3-9-6(12-4)2-5(8)7(10)11/h3,5H,2,8H2,1H3,(H,10,11)/t5-/m0/s1

InChI Key

DPBKCUFXXYAEPU-YFKPBYRVSA-N

Isomeric SMILES

CC1=CN=C(S1)C[C@@H](C(=O)O)N

Canonical SMILES

CC1=CN=C(S1)CC(C(=O)O)N

Origin of Product

United States

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